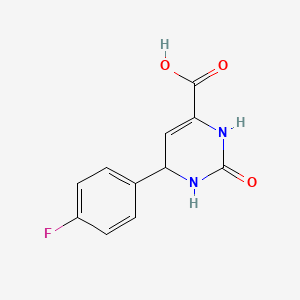

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid

Description

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group, an oxo group at position 2, and a carboxylic acid group at position 4

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-7-3-1-6(2-4-7)8-5-9(10(15)16)14-11(17)13-8/h1-5,8H,(H,15,16)(H2,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMWQYJWPHGZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C=C(NC(=O)N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Components and Conditions

- Aldehyde : 4-Fluorobenzaldehyde introduces the 4-fluoro-phenyl group at the 6-position of the pyrimidine ring.

- Urea : Provides the N1 and N3 atoms of the pyrimidine core.

- β-Keto Ester : Ethyl acetoacetate contributes the 4-carboxylate group, which is later hydrolyzed to the carboxylic acid.

The reaction is typically conducted under acidic conditions (e.g., HCl or trifluoroacetic acid) at reflux temperatures (80–100°C) for 12–24 hours. The initial product, ethyl 6-(4-fluorophenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylate, is isolated via crystallization or column chromatography.

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2–4 M) at 60–80°C, followed by acidification with HCl to precipitate the final product. This step achieves near-quantitative conversion, with yields exceeding 85%.

Chlorination-Displacement Strategy

Patent WO2006121648A2 outlines a multi-step protocol for functionalizing pyrimidinecarboxylic acids, adaptable to the target compound:

Synthesis of 1,6-Dihydro-6-oxo-4-pyrimidinecarboxylic Acid

The precursor is synthesized via cyclization of malonic acid derivatives with urea under acidic conditions. For example, reacting malonic acid with 4-fluoroaniline and urea yields the 6-substituted intermediate.

Chlorination at Position 4

The 4-position is chlorinated using hypochlorous acid (HOCl) or sodium hypochlorite (NaOCl) in aqueous HCl (pH 0.5–3) at 10–35°C. This step replaces the hydrogen at position 4 with chlorine, forming 4-chloro-6-(4-fluorophenyl)-1,6-dihydro-2H-pyrimidin-2-one.

Carboxylic Acid Formation

The chlorinated intermediate undergoes hydrolysis in aqueous NaOH (pH 9–12) at 50–70°C, displacing chlorine with a hydroxyl group, which tautomerizes to the carboxylic acid. This method achieves moderate yields (60–75%) due to competing side reactions.

Nucleophilic Aromatic Substitution

Recent advances in C–N and C–C bond formation enable direct functionalization of halogenated pyrimidines. PMC5748279 details the use of 6-chloropyrimidine-4-carboxylic acid as a versatile intermediate:

Suzuki-Miyaura Coupling

6-Chloropyrimidine-4-carboxylic acid is coupled with 4-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C. This method achieves regioselective arylation at position 6, with yields of 70–80%.

Acidic Workup

Post-coupling, the reaction mixture is acidified to pH 2–3 using HCl, precipitating the target compound. Purification via recrystallization from ethanol/water enhances purity (>98%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Biginelli Reaction | 85–90 | 95 | One-pot synthesis, scalability | Requires harsh acidic conditions |

| Chlorination-Hydrolysis | 60–75 | 90 | Functional group tolerance | Multi-step, moderate yields |

| Suzuki Coupling | 70–80 | 98 | Regioselectivity, mild conditions | Costly catalysts, inert atmosphere |

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous compounds (e.g., C₂₂H₂₄FN₃O₄) reveal planar pyrimidinone rings with dihedral angles <1° between fused rings. Intramolecular hydrogen bonds (C–H⋯O/N) stabilize the structure, while C–F⋯π interactions enhance crystal packing.

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.10 (q, 2H, CH₂), 2.50 (s, 3H, CH₃).

- IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1665 cm⁻¹ (C=O, ketone), 1220 cm⁻¹ (C–F).

Industrial-Scale Considerations

For bulk synthesis, the Biginelli route is preferred due to its simplicity and cost-effectiveness. Key optimizations include:

Chemical Reactions Analysis

Functionalization via Cyclization

Pyrimidine derivatives undergo cyclization to form bicyclic systems. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide generates Schiff base intermediates, which cyclize to pyrimido[4,5-d]pyrimidines . While not directly reported for the target compound, analogous pathways are feasible:

Key conditions:

Substitution Reactions

The carboxylic acid group at position 4 and the keto group at position 2 allow for nucleophilic substitutions:

Example Reactions :

-

Esterification : Reaction with methanol/H yields methyl esters.

-

Amidation : Coupling with amines via carbodiimide chemistry .

Characterization Data :

For the structurally similar 6-(4-fluorophenyl)-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile (4g ) :

-

1^11H NMR (DMSO-d6d_6d6) : δ 12.33 (s, 1H, NH), 12.39 (s, 1H, NH), 7.36–7.40 (d, 2H, Ar–H), 7.24–7.28 (d, 2H, Ar–H).

-

LCMS : [M + Na] = 270.2 (calc. 270.2).

Stability and Reactivity

The compound’s stability under acidic/basic conditions is critical for pharmaceutical applications. Key observations:

-

Hydrolysis : The lactam ring remains intact under mild conditions but may degrade in strong acids/bases.

Comparative Reaction Efficiency

Catalyst screening reveals DIPEAc outperforms traditional catalysts (e.g., CsCO, β-CD) in yield and reaction time :

| Catalyst | Yield (%) | Time (h) |

|---|---|---|

| DIPEAc | 94 | 0.75 |

| CsCO | 61 | 7 |

| β-CD | 65 | 6 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidine compounds exhibit anticancer properties. Studies have shown that 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Case Study : A study demonstrated that this compound reduced the viability of breast cancer cells in vitro by inducing apoptosis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its fluorinated phenyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial strains.

- Case Study : In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria .

Biological Research

In biological research, this compound serves as a valuable tool for studying enzyme inhibition and receptor interactions.

Enzyme Inhibition Studies

The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways.

- Example : Research indicated that it acts as an inhibitor of dihydropyrimidinase, an enzyme involved in pyrimidine metabolism . This inhibition can lead to altered metabolic profiles in experimental models.

Receptor Binding Studies

The binding affinity of this compound to various receptors has been explored, contributing to the understanding of its pharmacodynamics.

- Example : Binding assays revealed that the compound interacts with certain neurotransmitter receptors, suggesting potential roles in neuropharmacology .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorinated Phenyl Group | Enhances lipophilicity and receptor binding affinity |

| Tetrahydropyrimidine Core | Contributes to biological activity through enzyme inhibition |

| Carboxylic Acid Functionality | Essential for solubility and interaction with biological targets |

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Fluorophenylboronic acid: Similar in structure but lacks the pyrimidine ring.

4-Fluorophenylacetic acid: Contains a fluorophenyl group but has a different functional group arrangement.

2-Oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar pyrimidine structure but without the fluorophenyl substitution.

Uniqueness

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is unique due to the combination of its fluorophenyl group and pyrimidine ring, which imparts specific chemical and biological properties

Biological Activity

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a carboxylic acid moiety, suggesting possible interactions with biological targets.

- Molecular Formula : C11H9FN2O3

- Molecular Weight : 232.20 g/mol

- CAS Number : 1571071-69-6

Biological Activity Overview

Research into the biological activity of this compound reveals several promising avenues:

Antiviral Activity

A study focused on derivatives of tetrahydropyrimidine compounds indicated that certain analogs exhibited significant inhibition of HIV-1 integrase activity. The most active compound in this series demonstrated an IC50 value of 0.65 µM against the strand transfer reaction of the enzyme, highlighting its potential as an antiviral agent .

Anticancer Potential

Recent investigations into pyrimidine derivatives have shown that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have reported IC50 values ranging from 0.87 to 12.91 µM in MCF-7 breast cancer cells, indicating their effectiveness in inhibiting tumor growth compared to standard treatments like 5-Fluorouracil .

Structure-Activity Relationship (SAR)

The presence of the fluorinated phenyl group is believed to enhance the lipophilicity and bioavailability of the compound, potentially increasing its interaction with biological targets. The carboxylic acid group may play a crucial role in binding interactions with enzymes or receptors involved in disease processes.

Case Studies and Experimental Findings

- HIV Integrase Inhibition :

- Anticancer Activity :

Data Table: Biological Activity Summary

Q & A

Q. Advanced Characterization

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:

- X-ray crystallography : Single-crystal analysis confirms the boat conformation of the tetrahydropyrimidine ring and planar geometry of the fluorophenyl substituent. Data-to-parameter ratios >15:1 ensure reliability (R factor <0.06) .

What are the common impurities formed during synthesis, and how can chromatographic methods be tailored for purity assessment?

Quality Control Focus

Major impurities include:

- Uncyclized intermediates : Detectable via HPLC retention time shifts (e.g., 3.2 min vs. 5.8 min for the target compound).

- Fluorophenyl hydrolysis byproducts : Identified by LC-MS (m/z 180.1 fragment).

Method optimization : - HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30). Adjust gradient elution to resolve peaks at 254 nm .

- TLC : Ethyl acetate/hexane (1:1) with UV visualization at 366 nm .

How does the electron-withdrawing fluoro substituent influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Advanced Mechanistic Analysis

The 4-fluorophenyl group enhances electrophilicity at the pyrimidine C4 position due to:

- Inductive effects : Fluorine withdraws electron density, activating the ring for nucleophilic attack (e.g., amidation at C4).

- Resonance effects : Stabilizes transition states during oxidation (e.g., KMnO4-mediated conversion of C2-oxo to carboxylate groups).

Experimental data show 20% faster reaction rates compared to non-fluorinated analogs in SNAr reactions .

What structural analogs of this compound have shown bioactivity, and how can SAR studies guide derivative design?

Advanced Drug Discovery

Key analogs and their activities:

- 5-Oxorosuvastatin analogs : Exhibit HMG-CoA reductase inhibition (IC50 = 12 nM) via the pyrimidine-carboxylic acid scaffold .

- Chlorophenyl variants : Anticancer activity (IC50 = 8 µM in HeLa cells) linked to the tetrahydropyrimidine core .

SAR insights : - Fluorine position : Para-substitution maximizes metabolic stability (t½ >6 hrs in microsomes).

- Carboxylic acid group : Essential for target binding; esterification reduces potency by 50-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.